(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one (+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one
Brand Name: Vulcanchem
CAS No.: 104010-72-2
VCID: VC20872326
InChI: InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1
SMILES: CC1(OC2C=CC(=O)C2O1)C
Molecular Formula: C8H10O3
Molecular Weight: 154.16 g/mol

(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one

CAS No.: 104010-72-2

Cat. No.: VC20872326

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

(+)-(3aS,6aS)-3a,6a-Dihydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-one - 104010-72-2

Specification

CAS No. 104010-72-2
Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
IUPAC Name (3aS,6aS)-2,2-dimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one
Standard InChI InChI=1S/C8H10O3/c1-8(2)10-6-4-3-5(9)7(6)11-8/h3-4,6-7H,1-2H3/t6-,7+/m0/s1
Standard InChI Key UWXUDHGKUWPPGB-NKWVEPMBSA-N
Isomeric SMILES CC1(O[C@H]2C=CC(=O)[C@H]2O1)C
SMILES CC1(OC2C=CC(=O)C2O1)C
Canonical SMILES CC1(OC2C=CC(=O)C2O1)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator